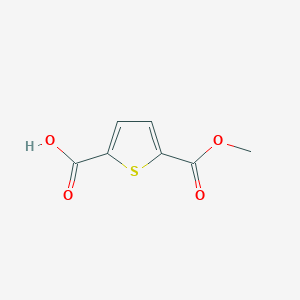

5-(Methoxycarbonyl)thiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxycarbonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHZGBOWRWIEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355948 | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50340-79-9 | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxycarbonyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route to 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Introduction

This compound is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester on a thiophene core. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional organic materials. The selective differentiation of the two carboxylic acid functionalities is a key aspect of its synthetic utility. This guide focuses on a reliable method for its preparation via the selective hydrolysis of dimethyl thiophene-2,5-dicarboxylate.

Synthesis Pathway Overview

The described synthesis proceeds in a single step from the commercially available dimethyl thiophene-2,5-dicarboxylate. The core of this transformation is the selective saponification of one of the two methyl ester groups. This is achieved by using a controlled amount of a base, in this case, sodium methoxide, in a methanol solvent. The reaction is followed by an acidic workup to protonate the resulting carboxylate and yield the desired product.

Figure 1: Workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Dimethyl thiophene-2,5-dicarboxylate | [1] |

| Reagent | Sodium in absolute methanol | [1] |

| Molar Ratio (Starting Material:Sodium) | 1:1 | [1] |

| Solvent | Absolute Methanol | [1] |

| Reaction Temperature | 343 K | [1] |

| Reaction Time | 5 hours | [1] |

| Product Yield | 82% | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a published procedure.[1]

Materials:

-

Dimethyl thiophene-2,5-dicarboxylate (2.00 g, 10 mmol)

-

Sodium (0.23 g, 10 mmol)

-

Absolute Methanol (100 ml total)

-

Hydrochloric Acid (6 mol.L⁻¹)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, dissolve 0.23 g (10 mmol) of sodium metal in 40 ml of absolute methanol. This should be done with caution, as the reaction is exothermic and produces hydrogen gas.

-

Reaction Setup: In a separate flask, dissolve 2.00 g (10 mmol) of dimethyl thiophene-2,5-dicarboxylate in 60 ml of absolute methanol.

-

Reaction: Add the freshly prepared sodium methoxide solution to the solution of dimethyl thiophene-2,5-dicarboxylate.

-

Heating: Heat the resulting mixture to 343 K (70 °C) and maintain this temperature for 5 hours with stirring.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product may precipitate. Filter the mixture.

-

Acidification: Take the filtrate and acidify it with a 6 mol.L⁻¹ solution of hydrochloric acid until the pH is approximately 5.

-

Product Isolation: As the hydrochloric acid is added, the product will precipitate as a colorless solid. Collect the solid by filtration. The reported yield of the crude product is 152 mg (an error in the original publication is likely, as this represents a much lower yield than 82%; the 82% figure is more consistent with the stoichiometry).

-

Purification: Recrystallize the crude product from methanol at room temperature to obtain colorless crystals of this compound.

Signaling Pathways and Logical Relationships

The core of this synthesis relies on the differential reactivity of the two ester groups in dimethyl thiophene-2,5-dicarboxylate. The use of one equivalent of the nucleophile (methoxide ion) statistically favors the hydrolysis of a single ester group. The reaction mechanism follows a standard nucleophilic acyl substitution pathway.

References

An In-depth Technical Guide to the Chemical Properties of 5-(methoxycarbonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(methoxycarbonyl)thiophene-2-carboxylic acid (CAS No. 50340-79-9). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide covers its physicochemical characteristics, spectral data, and known reactivity, alongside a detailed experimental protocol for its synthesis. While this compound is a promising building block in medicinal chemistry, further research is needed to fully elucidate its biological activity profile.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a thiophene ring substituted with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. The presence of these two functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆O₄S | PubChem[1] |

| Molecular Weight | 186.19 g/mol | PubChem[1] |

| CAS Number | 50340-79-9 | PubChem[1] |

| Melting Point | 187-190 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 365.2 ± 27.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | ChemicalBook[2] |

| XlogP (Predicted) | 1.6 | PubChem[1] |

| Polar Surface Area | 91.8 Ų | PubChem[1] |

| pKa (Predicted) | 3.19 ± 0.10 | ChemicalBook[2] |

Solubility: While comprehensive quantitative solubility data is not readily available in the literature, based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in water is likely to be low but will increase with pH due to the deprotonation of the carboxylic acid group. It is expected to have limited solubility in nonpolar solvents like hexane.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally obtained spectra for this specific compound are not widely published, predicted NMR data can provide valuable insights.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, the methyl protons of the ester group, and the acidic proton of the carboxylic acid. The thiophene protons will likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent carbonyl groups. The methyl protons will be a singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift, which is often exchangeable with D₂O.[3]

¹³C NMR (Predicted): The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester will have the highest chemical shifts. The four sp² hybridized carbons of the thiophene ring will appear in the aromatic region, and the methyl carbon of the ester group will be found in the aliphatic region. The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range, while aldehyde and ketone carbonyl carbons are further downfield (180-220 ppm).[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100 | C-H (aromatic) | Stretching vibration of the C-H bonds on the thiophene ring. |

| 2500-3300 (broad) | O-H (carboxylic acid) | Characteristic broad stretching vibration due to hydrogen bonding.[3] |

| ~1728 | C=O (ester) | Stretching vibration of the ester carbonyl group. |

| ~1712 | C=O (carboxylic acid) | Stretching vibration of the carboxylic acid carbonyl group.[3] |

| ~1250 | C-O | Stretching vibration of the C-O bonds in the ester and carboxylic acid groups. |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are expected to involve the loss of the methoxy group, the carboxyl group, and cleavage of the thiophene ring.

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the aromatic thiophene ring, the carboxylic acid group, and the methyl ester group.

-

Acidity: The carboxylic acid group is the most reactive site for acid-base reactions. Its pKa is predicted to be around 3.19, indicating it is a moderately strong organic acid.[2]

-

Esterification/Amidation: The carboxylic acid can undergo esterification with alcohols or amidation with amines under appropriate conditions to form the corresponding derivatives.

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

-

Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups will deactivate the ring towards such reactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the partial hydrolysis of dimethyl 2,5-thiophenedicarboxylate.

Experimental Procedure:

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute methanol under an inert atmosphere. The amount of sodium should be equimolar to the starting diester.

-

Reaction: To the freshly prepared sodium methoxide solution, add a solution of dimethyl 2,5-thiophenedicarboxylate in absolute methanol.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted solid.

-

Acidification: Carefully acidify the filtrate with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 2-3. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[4] The thiophene ring is considered a bioisostere of the benzene ring and can be found in a number of approved drugs. Derivatives of thiophene-2-carboxylic acid have been investigated for various therapeutic applications. For instance, Suprofen, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of thiophene-2-carboxylic acid.[5]

While specific biological activities for this compound are not extensively reported, its structure suggests potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of two modifiable functional groups allows for the facile introduction of various pharmacophores, making it an attractive scaffold for the development of new chemical entities. For example, the carboxylic acid can be converted to amides, which are common functional groups in many drug molecules.

Caption: Potential derivatization and therapeutic applications.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This technical guide has summarized its key chemical and physical properties, provided insights into its spectral characteristics and reactivity, and outlined a reliable synthetic protocol. While its own biological profile is not yet well-defined, its potential as a scaffold for the development of new therapeutic agents is significant. Further research into the biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to 5-(methoxycarbonyl)thiophene-2-carboxylic acid

CAS Number: 50340-79-9

This technical guide provides a comprehensive overview of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as thiophene-2,5-dicarboxylic acid monomethyl ester, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50340-79-9 | [2][3][4][5] |

| Molecular Formula | C₇H₆O₄S | [2][3][5] |

| Molecular Weight | 186.19 g/mol | [2][3][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Thiophene-2,5-dicarboxylic acid monomethyl ester, 5-Methoxycarbonyl-2-thiophenecarboxylic acid | [1][2] |

| Melting Point | 208-212 °C | |

| Boiling Point | 367.9±22.0 °C (Predicted) | |

| Density | 1.535±0.06 g/cm³ (Predicted) | |

| pKa | 3.33±0.10 (Predicted) | |

| LogP | 1.34 (Predicted) | |

| InChI | InChI=1S/C7H6O4S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | [2][6] |

| SMILES | COC(=O)c1ccc(s1)C(=O)O | [2][3][6] |

Spectroscopic Data

The structural identification of this compound is supported by the following spectroscopic data:

-

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methyl ester protons, and the carboxylic acid proton. The thiophene protons typically appear as doublets in the aromatic region. The methyl protons of the ester group will be a singlet, and the acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.

-

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two carbonyl carbons (ester and carboxylic acid), the four carbons of the thiophene ring, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Two distinct C=O stretching bands will be observed, one for the carboxylic acid (around 1700 cm⁻¹) and another for the ester (around 1725 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The most common and direct route for the synthesis of this compound is the selective monoesterification of thiophene-2,5-dicarboxylic acid. This approach leverages the differential reactivity of the two carboxylic acid groups or employs controlled reaction conditions to favor the formation of the monoester.

Experimental Protocol: Selective Monoesterification of Thiophene-2,5-dicarboxylic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Thiophene-2,5-dicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-2,5-dicarboxylic acid in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to remove unreacted dicarboxylic acid and the acid catalyst. The desired product, being a carboxylic acid, will also be extracted into the aqueous basic layer.

-

Acidification: Separate the aqueous layer and acidify it with 1 M hydrochloric acid until a precipitate is formed.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthesis of this compound.

Applications in Drug Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The thiophene ring is considered a bioisostere of the benzene ring and can be found in a variety of approved drugs. The presence of the sulfur atom can influence the molecule's conformation, metabolic stability, and interaction with biological targets.

This particular molecule, with its two distinct functional groups, allows for selective chemical modifications. The carboxylic acid can be converted to amides, esters, or other derivatives, while the methyl ester can be hydrolyzed or transformed into other functional groups. This dual functionality makes it a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. Thiophene carboxamide derivatives, for instance, have been investigated for their antiproliferative and anticancer properties.[7]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure and dual functionality provide a robust platform for the creation of novel molecules with potential therapeutic value. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in their research endeavors.

References

- 1. THIOPHENE-2,5-DICARBOXYLIC ACID MONOMETHYL ESTER [amp.chemicalbook.com]

- 2. This compound | C7H6O4S | CID 818352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. 50340-79-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 50340-79-9 [chemicalbook.com]

- 6. PubChemLite - this compound (C7H6O4S) [pubchemlite.lcsb.uni.lu]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 5-(methoxycarbonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(methoxycarbonyl)thiophene-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials, can be prepared from several key starting materials. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing the necessary precursors, reaction conditions, and experimental protocols. The information is intended to assist researchers and professionals in drug development and chemical synthesis in selecting the most suitable pathway for their specific needs. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of the synthetic pathways.

Introduction

This compound, also known as thiophene-2,5-dicarboxylic acid monomethyl ester, is a bifunctional molecule containing both a carboxylic acid and a methyl ester group attached to a central thiophene ring. This unique structure makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with therapeutic or material science applications. The selection of an appropriate synthetic route and starting materials is crucial for efficient and cost-effective production. This guide explores the most common and effective starting materials and their conversion to the target molecule.

Primary Starting Materials and Synthetic Pathways

The synthesis of this compound predominantly proceeds from two key precursors: thiophene-2,5-dicarboxylic acid and dimethyl thiophene-2,5-dicarboxylate . The overall synthetic logic involves either the selective mono-esterification of the diacid or the selective mono-saponification of the diester.

Figure 1: Primary synthetic pathways to this compound.

Thiophene-2,5-dicarboxylic acid as the Starting Material

Thiophene-2,5-dicarboxylic acid is a readily accessible starting material that can be synthesized from acyclic precursors.

A common industrial method for the preparation of thiophene-2,5-dicarboxylic acid involves the reaction of adipic acid with thionyl chloride in the presence of a catalyst such as pyridine.[1]

Experimental Protocol:

-

To a reaction vessel, add 1 mole of adipic acid to 6.5-8 moles of thionyl chloride.

-

Add a catalytic amount of pyridine.

-

Heat the mixture to 85-95 °C and maintain this temperature for 10-18 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

The resulting crude thiophene-2,5-dicarboxylic acid can be purified by recrystallization.

| Reactant/Reagent | Molar Ratio (to Adipic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Adipic Acid | 1 | 85-95 | 10-18 | - |

| Thionyl Chloride | 6.5 - 8 | 85-95 | 10-18 | - |

| Pyridine | Catalytic | 85-95 | 10-18 | - |

| Product | - | - | - | >70 |

Table 1: Quantitative data for the synthesis of thiophene-2,5-dicarboxylic acid from adipic acid.

The selective mono-methylation of thiophene-2,5-dicarboxylic acid is a critical step. While various methods for selective mono-esterification of dicarboxylic acids exist, a common laboratory method involves the use of diazomethane. However, due to the hazardous nature of diazomethane, alternative methods using controlled acid-catalyzed esterification are often preferred in larger-scale synthesis.

Experimental Protocol (Illustrative - using a general acid-catalyzed approach):

-

Suspend thiophene-2,5-dicarboxylic acid (1 equivalent) in a large excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the mixture to reflux and monitor the reaction progress by techniques such as TLC or HPLC.

-

The reaction is stopped when the desired ratio of mono-ester to di-ester and unreacted di-acid is achieved.

-

The product is isolated by extraction and purified by chromatography or recrystallization.

Note: The selective formation of the mono-ester over the di-ester is dependent on reaction time and stoichiometry of the reagents. Shorter reaction times and limiting the amount of methanol can favor the mono-ester.

Dimethyl thiophene-2,5-dicarboxylate as the Starting Material

An alternative route involves the synthesis of the dimethyl ester followed by selective hydrolysis of one of the ester groups.

Dimethyl thiophene-2,5-dicarboxylate can be prepared by the full esterification of thiophene-2,5-dicarboxylic acid.

Experimental Protocol:

-

Suspend thiophene-2,5-dicarboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (typically monitored by the disappearance of the starting material).

-

After cooling, the product can be isolated by precipitation or extraction and purified by recrystallization.

The controlled hydrolysis of one of the two methyl ester groups yields the desired this compound. This is typically achieved using a limited amount of a base.

Experimental Protocol:

-

Dissolve dimethyl thiophene-2,5-dicarboxylate in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Add a solution of one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) dropwise at a controlled temperature (often at room temperature or slightly below).

-

Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC) to stop the reaction once the mono-acid is the major product.

-

Acidify the reaction mixture to protonate the carboxylate.

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography.

| Starting Material | Reagent | Key Transformation |

| Thiophene-2,5-dicarboxylic acid | Methanol, Acid catalyst | Selective Mono-esterification |

| Dimethyl thiophene-2,5-dicarboxylate | Base (e.g., NaOH), then Acid | Selective Mono-saponification |

Table 2: Summary of key transformations from primary starting materials.

Alternative Starting Materials and Routes

While less common, other starting materials can be employed to synthesize the target molecule or its immediate precursors.

-

2-Acetylthiophene: This can be oxidized to thiophene-2-carboxylic acid, which would then require a subsequent selective esterification at the 5-position.

-

2,5-Diiodothiophene: Carboxylation of this starting material can yield thiophene-2,5-dicarboxylic acid.

Figure 2: Alternative synthetic approaches.

Conclusion

The synthesis of this compound is most efficiently achieved through the selective mono-esterification of thiophene-2,5-dicarboxylic acid or the selective mono-saponification of dimethyl thiophene-2,5-dicarboxylate. The choice of starting material and synthetic route will depend on factors such as the desired scale of the reaction, the availability of precursors, and the desired purity of the final product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to 5-(methoxycarbonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 5-(methoxycarbonyl)thiophene-2-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates essential data for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and in-depth analysis of its physicochemical and spectroscopic properties.

Molecular Structure and Identifiers

This compound is a disubstituted thiophene derivative with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. The presence of these two functional groups offers versatile opportunities for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES | COC(=O)c1ccc(s1)C(=O)O[1] |

| Molecular Formula | C₇H₆O₄S[1] |

| CAS Number | 50340-79-9[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 186.19 g/mol [1] |

| Melting Point | 187-190 °C |

| Appearance | Colorless solid[2] |

Synthesis

A reliable method for the synthesis of this compound has been reported, starting from dimethylthiophen-2,5-dicarboxylate.[2]

Experimental Protocol: Synthesis of this compound[2]

-

Preparation of Sodium Methoxide Solution: Dissolve 230 mg (10 mmol) of sodium in 40 ml of absolute methanol.

-

Reaction Mixture: Add the freshly prepared sodium methoxide solution to a solution of 2000 mg (10 mmol) of dimethylthiophen-2,5-dicarboxylate in 60 ml of absolute methanol.

-

Reaction Conditions: Heat the resulting mixture at 343 K (70 °C) for 5 hours.

-

Work-up: After cooling, filter the reaction mixture.

-

Acidification: Acidify the filtrate with 6 M HCl to a pH of approximately 5. The product precipitates as a colorless solid.

-

Isolation and Purification: Collect the solid by filtration. Recrystallize the crude product from methanol at room temperature to afford colorless crystals.

-

Yield: 82% (152 mg).

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound (KBr pellet) shows characteristic absorption bands.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 3097 | O-H stretch (carboxylic acid) |

| 1728 | C=O stretch (ester) |

| 1712 | C=O stretch (carboxylic acid) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Thiophene protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm).

-

Methoxy protons: A singlet corresponding to the three methyl ester protons is expected around δ 3.9 ppm.

-

Carboxylic acid proton: A broad singlet for the acidic proton is anticipated, typically downfield (>10 ppm).

¹³C NMR (Predicted):

-

Carbonyl carbons: Signals for the carboxylic acid and ester carbonyl carbons are expected in the range of δ 160-175 ppm.

-

Thiophene carbons: Aromatic carbons of the thiophene ring would appear between δ 120-145 ppm.

-

Methoxy carbon: The methyl carbon of the ester group should resonate around δ 52 ppm.

Mass Spectrometry

Predicted mass spectrometric data for this compound suggests several possible adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.00595 |

| [M+Na]⁺ | 208.98789 |

| [M-H]⁻ | 184.99139 |

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The carboxylic acid and the methoxycarbonyl groups are nearly coplanar with the thiophene ring. In the solid state, the molecules form centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid moieties.[2]

Applications in Research and Development

Thiophene derivatives are significant compounds in various fields, including photo-materials and electronic luminescence materials.[2] this compound, with its bifunctional nature, serves as a versatile precursor for the synthesis of more complex and potentially biologically active compounds.[2] Its delocalized π-system, extended by the coplanar carboxylate groups, makes it an interesting candidate for materials science applications.[2]

Safety Information

Based on available data, this compound should be handled with care. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

The Discovery and Enduring Legacy of Thiophene Monoesters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the realms of organic and medicinal chemistry. Its discovery in the late 19th century as an impurity in benzene marked the beginning of over a century of research into its unique chemical properties and diverse applications. The structural similarity of the thiophene ring to benzene, a concept known as bioisosterism, has made it a privileged scaffold in drug discovery. This allows for the modulation of pharmacological activity and physicochemical properties of bioactive molecules. Among the vast family of thiophene derivatives, monoesters have emerged as crucial intermediates and pharmacophores in their own right. This technical guide provides a comprehensive overview of the discovery and history of thiophene monoesters, detailing key synthetic methodologies and their evolution, and highlighting their impactful journey from laboratory curiosities to critical components in modern pharmaceuticals and materials science.

A Serendipitous Discovery and the Dawn of Thiophene Chemistry

The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1] At the time, a common lecture demonstration for the presence of benzene involved the "indophenin test," where the addition of isatin and concentrated sulfuric acid to crude benzene produced a deep blue color. To Meyer's surprise, when he performed the test with highly purified benzene, the color reaction failed. This astute observation led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant.[1] Through meticulous work, he isolated this sulfur-containing compound and named it "thiophene."[1]

The first synthesis of thiophene was reported by Meyer in the same year as its discovery and involved the reaction of acetylene with elemental sulfur.[2] Following this seminal discovery, the late 19th and early 20th centuries saw a flurry of activity aimed at understanding the chemistry of this new heterocycle and developing synthetic routes to its derivatives. While a definitive date for the first synthesis of a simple thiophene monoester is not clearly documented, early literature from the 1930s indicates their use and synthesis. For instance, a 1938 publication described the preparation of a thiophene carboxylic acid from its corresponding methyl ester, methyl 3-methylthiophene-2-carboxylate, signifying that the synthesis of such monoesters was established by that period.

Key Synthetic Methodologies for Thiophene Monoesters

The synthesis of thiophene monoesters has evolved significantly since the early days of thiophene chemistry. Several robust and versatile methods are now available to the modern chemist.

The Gewald Aminothiophene Synthesis

One of the most powerful and widely used methods for the synthesis of functionalized thiophenes, including monoesters, is the Gewald reaction, first reported by Karl Gewald in 1966.[3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[3]

-

Materials:

-

Appropriate ketone (0.05 mol)

-

Methyl- or ethyl-cyanoacetate (0.05 mol)

-

Elemental sulfur (0.05 mol)

-

Methanol (30 mL)

-

Morpholine (5 mL)

-

Ethanol for washing and recrystallization

-

-

Procedure:

-

To a mixture of the appropriate ketone (0.05 mol), methyl- or ethyl-cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) dropwise over a period of 30 minutes at 35-40 °C with stirring.

-

Stir the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the resulting precipitate and wash it with ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure methyl- or ethyl-2-aminothiophene-3-carboxylate.

-

-

Expected Yield: 70-85%[4]

Synthesis from Acetylenic Ketones

A more recent approach involves the reaction of acetylenic ketones with methyl thioglycolate in the presence of a base. This method provides a direct route to methyl thiophene-2-carboxylates.

-

Materials:

-

Acetylenic ketone

-

Methyl thioglycolate

-

Cesium carbonate (Cs₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

-

Procedure:

-

Combine the acetylenic ketone, methyl thioglycolate, cesium carbonate, and magnesium sulfate in methanol.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield the methyl thiophene-2-carboxylate.

-

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis, originally developed for furans and pyrroles, can be adapted for the synthesis of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2] While not directly producing monoesters in its classic form, this method is foundational and can be used to generate thiophene cores that can be subsequently functionalized to introduce an ester group.

Quantitative Data on Thiophene Monoesters

The following tables summarize key quantitative data for representative thiophene monoesters and related derivatives, including yields, spectroscopic information, and biological activity.

| Compound | Synthesis Method | Yield (%) | Reference |

| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald Reaction | 70-85 | [4] |

| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald Reaction | 70-85 | [4] |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride | 64 | [5] |

Table 1: Synthetic Yields of Selected Thiophene Monoesters.

| Compound | 1H NMR (DMSO-d6, δ ppm) | IR (KBr, νmax, cm-1) | Reference |

| Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.65-1.67 (m, 4H, H-cyclohexane), 2.40-2.56 (m, 4H, H-cyclohexane), 3.66 (s, 3H, OMe), 7.20 (s, 2H, NH) | 3414, 3308 (NH), 2931 (CH), 1656 (C=O), 1577, 1492, 1446 (C=C), 1269 (C-O) | [4] |

| Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.25 (m, 6H, H-ester), 2.58 (s, 3H, CH3), 4.16 (m, 4H, OCH2), 7.90 (s, 2H, NH) | 3423, 3306 (NH), 2986 (CH), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) | [4] |

| (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 12.43 (s, 0.5H), 12.35 (s, 0.5H), 8.56 (s, 0.5H), 8.44 (s, 0.5H), 8.33 (d, J = 8.4 Hz, 3H), 8.18–7.94 (m, 4H), 7.59–7.39 (m, 2H) | Not provided | [6] |

| (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid | 12.29 (s, 0.5H), 12.16 (s, 0.5H), 8.52 (s, 0.5H), 8.49–8.30 (m, 1.5H), 8.32–7.91 (m, 5H), 7.71–7.57 (m, 1H), 7.57–7.41 (m, 2H) | Not provided | [6] |

Table 2: Spectroscopic Data for Selected Thiophene Derivatives.

| Compound Series | Assay Type | Cell Line | IC50 (µM) | Reference |

| Thiophene carboxamide derivatives (2b, 2d, 2e) | MTS Assay | Hep3B | 5.46, 8.85, 12.58 | [7] |

| Thiophene derivatives (9c, 9b, 10b, 7c) | Anticancer Screen | HepG2 | 0.01063, 0.01158, 0.01729, 0.01957 | [8] |

| 3-Amino thiophene-2-carboxamide (7b) | Antibacterial Assay | P. aeruginosa | MIC: Not provided, but showed 86.9% inhibition | [9] |

| 3-Amino thiophene-2-carboxamide (7a) | Antioxidant Assay | ABTS | 62.0% inhibition | [9] |

Table 3: Biological Activity of Selected Thiophene Derivatives.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows for evaluating the biological activity of thiophene derivatives and a known signaling pathway modulated by a thiophene compound.

Experimental Workflows

Caption: General workflows for MIC and MTT assays.

Signaling Pathway Modulation

A number of thiophene derivatives have been shown to modulate key signaling pathways involved in cancer progression. For example, the thiophene derivative SNS-OH has been reported to induce apoptosis in cancer cells by affecting the AKT and MAPK signaling pathways.

Caption: Inhibition of AKT and MAPK pathways by a thiophene derivative.

Conclusion

From its serendipitous discovery as a contaminant in benzene, the field of thiophene chemistry has blossomed into a major area of research with profound implications for medicinal chemistry and materials science. Thiophene monoesters, as a key subclass of these versatile heterocycles, have a rich history intertwined with the development of synthetic organic chemistry. The advent of powerful synthetic methods like the Gewald reaction has enabled the efficient construction of diverse and highly functionalized thiophene monoesters. As demonstrated by the extensive research into their biological activities, these compounds continue to be a fertile ground for the discovery of new therapeutic agents. The ongoing exploration of their synthesis and biological properties ensures that thiophene monoesters will remain a significant and impactful area of study for years to come.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of thiophene carboxylic acid derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Thiophene Carboxylic Acid Derivatives

Executive Summary: The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring and its significant therapeutic applications.[1] Thiophene carboxylic acid derivatives, in particular, serve as crucial intermediates and pharmacophores in the development of a wide array of therapeutic agents, from anti-inflammatory drugs to novel antivirals.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of thiophene carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key chemical and biological pathways to facilitate further research and application.

Introduction

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom.[4] Its derivatives are integral to numerous marketed drugs, including the anti-inflammatory agents suprofen and tiaprofenic acid, the anticancer drug raltitrexed, and the antibiotic cefoxitin.[1][2][5] The carboxylic acid functional group, when attached to the thiophene ring, imparts a reactive handle for extensive chemical modification, making these compounds highly versatile building blocks in organic synthesis.[6] The two primary isomers, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, form the basis of this guide. Their distinct electronic and steric properties influence their reactivity and biological activity, making a detailed understanding of their characteristics essential for rational drug design.

Physical Properties

The physical properties of thiophene carboxylic acids are dictated by the interplay between the hydrophobic, aromatic thiophene ring and the hydrophilic, acidic carboxyl group.[7] This duality governs their solubility, melting point, and crystalline structure. Quantitative physical data for the two primary isomers are summarized below.

Table 1: Physical Properties of Thiophene Carboxylic Acids

| Property | Thiophene-2-carboxylic acid | Thiophene-3-carboxylic acid |

| Molecular Formula | C₅H₄O₂S[2] | C₅H₄O₂S[8] |

| Molar Mass | 128.15 g·mol⁻¹[2][9] | 128.15 g·mol⁻¹[8] |

| Appearance | White to light-cream crystalline solid[2][7] | Colorless to slightly brownish-yellow solid[8] |

| Melting Point | 125–127 °C[2][10] | 136–141 °C[8] |

| Boiling Point | 260 °C[10] | >300 °C[8] |

| Density | ~1.42 g/cm³[10] | Not readily available |

| pKa | 3.49 (at 25 °C)[10] | Not readily available |

| Water Solubility | 80 g/L (at 20 °C); soluble in hot water[10] | 20 g/L (0.2 g/10 mL)[8] |

| Other Solubilities | Soluble in ethanol, ether; slightly soluble in chloroform[10] | Not specified |

The solubility of these compounds is highly dependent on pH and temperature.[7] As carboxylic acids, their solubility in aqueous media increases significantly at higher pH values due to the formation of the more soluble carboxylate salt.

Chemical Properties and Reactivity

Reactivity of the Carboxylic Acid Group

The carboxyl group is the primary site for derivatization. It undergoes typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols, often under acidic catalysis, to form esters.

-

Amidation: Reaction with amines, typically activated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form amides.[3]

-

Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce highly reactive thiophene carbonyl chlorides, which are key intermediates.[11][12]

Reactivity of the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution.

-

Regioselectivity: The sulfur atom directs electrophilic attack preferentially to the adjacent α-positions (C2 and C5).[13][14] In thiophene-2-carboxylic acid, the C5 position is therefore highly activated and the primary site for substitution.[2]

-

Lithiation: Strong bases like lithium diisopropylamide (LDA) can deprotonate both the carboxylic acid and the C5 position of thiophene-2-carboxylic acid, forming a dianion. This 5-lithio derivative is a powerful nucleophile for introducing substituents at the C5 position.[2]

-

Coupling Reactions: Thiophene carboxylic acids are substrates in various coupling reactions, including Ullmann and catalytic decarboxylative couplings, to form biaryl structures.[2]

Synthesis and Experimental Protocols

A variety of synthetic routes exist for preparing thiophene carboxylic acids and their derivatives. The choice of method often depends on the desired substitution pattern and available starting materials.

Synthesis of Thiophene-2-Carboxylic Acid

A common laboratory and industrial method involves the oxidation of a pre-functionalized thiophene.

Caption: General workflow for the synthesis of 2-TCA via oxidation.

Experimental Protocol: Synthesis via Haloform Reaction of 2-Acetylthiophene [11]

-

Preparation: A solution of sodium hypochlorite (NaOCl) is prepared by adding chlorine gas to a cooled solution of sodium hydroxide.

-

Reaction: 2-Acetylthiophene is added slowly to the NaOCl solution at a controlled temperature (e.g., 50-60 °C). The reaction is exothermic and requires careful monitoring.

-

Work-up: After the reaction is complete, the mixture is cooled. Any unreacted starting material is removed by extraction with a suitable organic solvent.

-

Isolation: The aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of ~2-3.

-

Purification: The precipitated thiophene-2-carboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water or another suitable solvent can be performed for further purification.

Synthesis of Thiophene Carboxamide Derivatives

Amide derivatives are frequently synthesized for biological screening. This typically involves the coupling of the carboxylic acid with an amine.

Caption: Workflow for the synthesis of thiophene carboxamide derivatives.

Experimental Protocol: Amide Synthesis via EDCI Coupling [3]

-

Dissolution: Dissolve thiophene carboxylic acid (1 equiv.), the desired amine (1-1.2 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-2 equiv.), and an organic base such as triethylamine (Et₃N) (2-3 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., N₂ or Ar). For difficult couplings, 1-hydroxybenzotriazole (HOBt) (1.5-2 equiv.) can be added.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure thiophene carboxamide.

Key Analytical Techniques

Characterization of these derivatives relies on standard spectroscopic methods.[5]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure, substitution pattern, and purity. For 3-thiophenecarboxylic acid, characteristic ¹H NMR signals appear around 12.08 ppm (COOH), 8.24 ppm, 7.57 ppm, and 7.34 ppm for the thiophene protons in CDCl₃.[15]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong, broad absorption around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1680-1710 cm⁻¹ corresponds to the C=O stretch.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural elucidation.

Biological Activity and Applications in Drug Development

Thiophene carboxylic acid derivatives exhibit a wide range of biological activities and are a cornerstone of many drug discovery programs.

Pharmacological Significance

-

Enzyme Inhibition: A series of thiophene carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO).[16] Inhibition of DAO is a therapeutic strategy for treating the negative symptoms of schizophrenia. Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring are well-tolerated for inhibitory activity.[16]

-

Antiviral Activity: Thiophene derivatives have been discovered as entry inhibitors for the Ebola virus, acting by disrupting the binding of the viral glycoprotein (GP) to the host cell receptor Niemann-Pick C1 (NPC1).[3]

-

Antimicrobial and Antioxidant Activity: Many thiophene derivatives, including amides and thioureas, have been synthesized and tested for their antimicrobial and antioxidant properties.[5][17] Compound 3-amino thiophene-2-carboxamide, for example, has shown significant antioxidant activity in ABTS assays.[17]

Bioactivation and Toxicology

While therapeutically valuable, the thiophene ring is a known structural alert. Its metabolism, primarily by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[18]

Caption: Metabolic bioactivation pathway of the thiophene ring.

This bioactivation can lead to drug-induced toxicity, as was famously the case with the diuretic drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity linked to its metabolic profile.[18] Understanding these pathways is critical for designing safer thiophene-based drugs.

Conclusion

Thiophene carboxylic acid and its derivatives are exceptionally versatile compounds with well-defined physical and chemical properties. Their straightforward synthesis, predictable reactivity, and amenability to a wide range of chemical transformations make them invaluable building blocks for organic and medicinal chemists. While their potential for metabolic bioactivation requires careful consideration during drug design, their proven track record in numerous approved drugs and their continued emergence in novel therapeutic areas underscore their enduring importance in the pursuit of new medicines. This guide provides the foundational knowledge necessary for researchers to effectively harness the potential of these critical chemical entities.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3-噻吩甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 13. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 14. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 15. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 16. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

theoretical studies of 5-(methoxycarbonyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Theoretical Study of 5-(methoxycarbonyl)thiophene-2-carboxylic acid

Executive Summary

This compound is a disubstituted thiophene derivative with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity of the thiophene scaffold. A thorough understanding of its electronic structure, molecular geometry, and reactivity is paramount for its effective utilization. While extensive experimental data for this specific molecule is limited, this guide outlines the standard, state-of-the-art theoretical protocols for its complete computational characterization.

This document serves as a technical whitepaper detailing the application of Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound. It provides detailed computational methodologies, representative data presented in a structured format, and logical workflows essential for researchers seeking to model this molecule or its analogues. The protocols and illustrative data are derived from established computational studies on closely related thiophene carboxylic acids and carboxamides.[1][2][3]

Molecular Structure and Overview

The subject of this guide is this compound, with the chemical formula C₇H₆O₄S. Its structure consists of a central thiophene ring functionalized with a carboxylic acid group at the C2 position and a methoxycarbonyl (methyl ester) group at the C5 position.

Caption: Numbered structure of this compound.

Computational Protocols

The following section details the standard operating procedure for the theoretical analysis of the title compound. These methods are established in the literature for providing reliable geometric and electronic data for thiophene derivatives.[2][4][5]

3.1 Software and Theoretical Level All quantum chemical calculations are performed using the Gaussian 09 or a subsequent version of the software suite.[4][5] The geometric, vibrational, and electronic properties are investigated using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the selected method.[1][3][4] The Pople-style 6-311++G(d,p) basis set is employed for all atoms, as its inclusion of diffuse (++) and polarization (d,p) functions is critical for accurately describing systems with lone pairs, pi-conjugation, and potential hydrogen bonding.[1][6]

3.2 Geometry Optimization and Vibrational Analysis The initial molecular structure is built and subjected to a full geometry optimization without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the geometry represents a minimum on the potential energy surface. A subsequent vibrational frequency calculation is performed at the identical level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true local minimum (i.e., possesses no imaginary frequencies). The calculated vibrational modes can be compared with experimental FT-IR and Raman spectra.

3.3 Electronic Property Analysis Following successful optimization, a series of single-point energy calculations are conducted to determine key electronic descriptors.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.[3]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which govern intermolecular interactions and chemical reactivity.[1]

References

- 1. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemlett.com [jchemlett.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-(methoxycarbonyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-(methoxycarbonyl)thiophene-2-carboxylic acid (CAS No. 50340-79-9). While a complete experimental dataset is not publicly available, this document compiles verified information on its synthesis, infrared spectroscopy, and physical properties, crucial for its application in research and development.

Molecular Structure and Properties

This compound, also known as thiophene-2,5-dicarboxylic acid monomethyl ester, is a derivative of thiophene with the molecular formula C₇H₆O₄S.[1] Its molecular weight is 186.19 g/mol .[1] The compound has a melting point of 187-190 °C.

Synthesis Protocol

The synthesis of this compound can be achieved through the selective mono-hydrolysis of dimethyl thiophene-2,5-dicarboxylate. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a supporting information document for a peer-reviewed publication.

-

Materials:

-

Dimethyl thiophene-2,5-dicarboxylate

-

Methanol (absolute)

-

Sodium

-

Hydrochloric acid (HCl, 6 mol.L⁻¹)

-

-

Procedure:

-

Dissolve sodium (230 mg, 10 mmol) in 40 ml of absolute methanol.

-

Add the resulting sodium methoxide solution to a solution of dimethyl thiophene-2,5-dicarboxylate (2000 mg, 10 mmol) in 60 ml of absolute methanol.

-

Heat the reaction mixture at 343 K (70 °C) for 5 hours.

-

After cooling, filter the mixture.

-

Acidify the filtrate with 6 mol.L⁻¹ HCl to a pH of approximately 5.

-

The product precipitates as a colorless solid.

-

Collect the solid by filtration. The reported yield is 152 mg (82%).

-

Recrystallize the product from methanol at room temperature to obtain colorless crystals.

-

Spectroscopic Data

Infrared (IR) Spectroscopy

The reported IR spectrum (KBr) shows the following characteristic absorption peaks:

-

ν = 3097 cm⁻¹

-

ν = 1728 cm⁻¹

-

ν = 1712 cm⁻¹

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

Despite a thorough search of scientific literature and chemical databases, experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. Researchers requiring this data may need to perform their own analyses on a synthesized sample.

Data Summary

The available quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 50340-79-9 |

| Molecular Formula | C₇H₆O₄S |

| Molecular Weight | 186.19 g/mol |

| Melting Point | 187-190 °C |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3097 | O-H stretch (carboxylic acid) |

| 1728 | C=O stretch (ester) |

| 1712 | C=O stretch (carboxylic acid) |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-(methoxycarbonyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a thiophene derivative of interest in chemical research and drug development. Adherence to the protocols and safety measures outlined is crucial for a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆O₄S | PubChem[1] |

| Molecular Weight | 186.19 g/mol | PubChem[1] |

| CAS Number | 50340-79-9 | PubChem[1] |

| Appearance | Solid | TCI Chemicals |

| Melting Point | 187-190 °C | ChemicalBook |

| Boiling Point | 365.2 ± 27.0 °C (Predicted) | ChemicalBook |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook |

Safety and Hazard Information

This compound is classified as a hazardous substance. A summary of its GHS classification and associated hazard statements is provided in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |

Pictograms:

Signal Word: Warning

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Table 3: Recommended Personal Protective Equipment

| Situation | Recommended PPE |

| Weighing and preparing solutions | Chemical safety goggles, nitrile gloves (double-gloving recommended), lab coat, and a dust mask or respirator if handling powder outside of a fume hood. |

| Conducting reactions | Chemical safety goggles, nitrile gloves, lab coat, and work should be performed in a certified chemical fume hood. |

| Handling spills | Chemical safety goggles, nitrile gloves, lab coat or chemical-resistant apron, and appropriate respiratory protection. |

Experimental Protocols

Weighing and Dissolving the Compound

-

Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of clutter. Assemble all necessary equipment, including an analytical balance, weigh paper, spatulas, and appropriate glassware.

-

Tare Balance: Place a clean piece of weigh paper on the analytical balance and tare it.

-

Weighing: Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.

-

Transfer: Gently add the weighed compound to a beaker or flask containing the desired solvent.

-

Dissolution: Stir the mixture using a magnetic stir bar or by gentle swirling until the compound is fully dissolved. Gentle heating may be applied if the compound's solubility allows and it is deemed safe.

-

Cleanup: Immediately clean the spatula and any contaminated surfaces. Dispose of the weigh paper in the designated solid waste container.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is between 2-8°C, and the container should be protected from light.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

First-Aid Measures

In case of exposure to this compound, follow these first-aid procedures immediately.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Biological Activity and Potential Signaling Pathways

Specific signaling pathways for this compound are not well-documented in the available literature. However, thiophene derivatives are a class of compounds with diverse biological activities.[4] Some thiophene-2-carboxylic acid derivatives have been identified as agonists for the G protein-coupled receptor 35 (GPR35), which can lead to the recruitment of β-arrestin and the activation of downstream signaling cascades like the ERK1/2 pathway.

Furthermore, many thiophene-based compounds are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response pathway.

References

Methodological & Application

Application Note & Protocol: Synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester on a thiophene scaffold. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and functional materials. The protocol detailed below describes a straightforward method for its preparation via the partial hydrolysis of dimethyl thiophene-2,5-dicarboxylate.

Reaction Scheme

The synthesis proceeds through the selective hydrolysis of one of the two methyl ester groups of dimethyl thiophene-2,5-dicarboxylate in the presence of a stoichiometric amount of sodium methoxide in methanol.

Experimental Protocol

This protocol is based on the method described by Xia et al.[1]

3.1. Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| Dimethyl thiophene-2,5-dicarboxylate | C₈H₈O₄S | 200.21 | 2000 mg | 10 |

| Sodium | Na | 22.99 | 230 mg | 10 |

| Absolute Methanol | CH₃OH | 32.04 | 100 ml | - |

| Hydrochloric Acid (6 M) | HCl | 36.46 | As needed | - |

3.2. Equipment

-

Round-bottom flask (250 ml)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Filtration apparatus (Büchner funnel and flask)

-

pH meter or pH paper

-

Standard laboratory glassware

3.3. Procedure

-

Preparation of Sodium Methoxide Solution: In a 250 ml round-bottom flask equipped with a magnetic stirrer, dissolve 230 mg (10 mmol) of sodium metal in 40 ml of absolute methanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 2000 mg (10 mmol) of dimethyl thiophene-2,5-dicarboxylate dissolved in 60 ml of absolute methanol.

-

Reaction: Heat the resulting mixture to 343 K (70 °C) and maintain it at this temperature with stirring for 5 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any solid byproducts. c. Acidify the filtrate with 6 M hydrochloric acid (HCl) until the pH is approximately 5. d. As the HCl is added, the product will precipitate as a colorless solid.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold water, and dry under a vacuum.

3.4. Expected Results

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₆O₄S |

| Molecular Weight | 186.19 g/mol [2][3] |

| CAS Number | 50340-79-9[2][3] |

| Appearance | Colorless solid[1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] |

Experimental Workflow Diagram

References